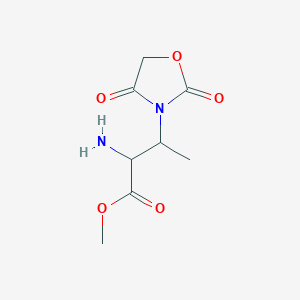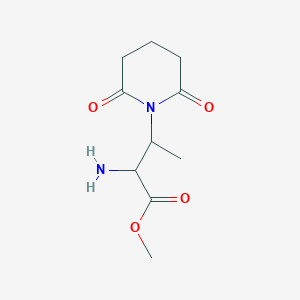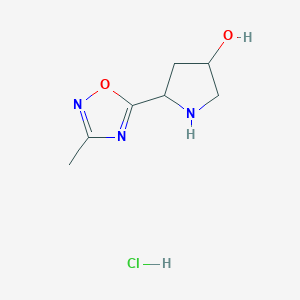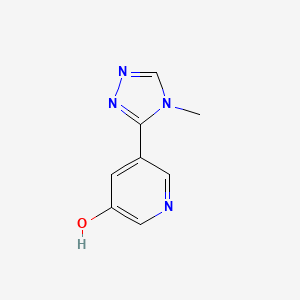
5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-3-ol
Overview
Description
The compound “5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-3-ol” is a derivative of pyridine and 1,2,4-triazole. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The 1,2,4-triazole is a class of heterocyclic compounds that contain the fundamental five-membered ring structure with three nitrogen atoms and two carbon atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable pyridine derivative with a 1,2,4-triazole derivative. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and 1,2,4-triazole rings. The exact structure would depend on the specific locations of these rings and any additional functional groups .Chemical Reactions Analysis
As a nitrogen-containing heterocyclic compound, this molecule could participate in various chemical reactions. Its reactivity would be influenced by factors such as the electron-deficient nature of the pyridine ring and the potential basicity of the nitrogen atoms in the 1,2,4-triazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar pyridine and triazole rings could impact its solubility in various solvents .Scientific Research Applications
Anticancer Applications
1,2,4-triazole derivatives, which include “5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-3-ol”, have been studied for their potential as anticancer agents . In one study, 19 novel 1,2,4-triazole derivatives were synthesized and evaluated against three human cancer cell lines including MCF-7, Hela, and A549 . Some of these compounds showed promising cytotoxic activity .
Antimicrobial Applications
1,2,4-triazole derivatives have also been studied for their antimicrobial activities . In one study, new 1,2,4-triazole derivatives were synthesized and screened for their antimicrobial activities . Some of these compounds, including those with a 5-mercapto-1,3,4-oxadiazole ring bearing to 1,2,4-triazole nucleus via a methylene linkage, showed good antimicrobial activities against the test microorganisms .
Antiviral Applications
The nucleoside ribavirin, which bears a 1,2,4-triazole structure, has been used as a drug for the treatment of hepatitis C virus infections . This suggests potential antiviral applications for other 1,2,4-triazole derivatives, including “5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-3-ol”.
Anticonvulsant Applications
The derivative 5-(pyridin-4yl)-1,2,4-triazole-3-thiones exhibited anticonvulsant activity . This suggests that “5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-3-ol” and similar compounds could potentially be used in the treatment of convulsive disorders.
Antitumor Applications
The derivative 5-(pyridin-4yl)-1,2,4-triazole-3-thiones also exhibited antitumor activity . This suggests that “5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-3-ol” and similar compounds could potentially be used in the treatment of tumors.
Chemotherapeutic Applications
In the field of medicinal chemistry, azoles, including 1,2,4-triazole derivatives, are widely used and studied class of antimicrobial agents due to their safety profile and high therapeutic index . They are used in chemotherapy, where various chemotherapeutic agents are utilized to kill the cancer cells with minimum harmful effect on normal cells .
Mechanism of Action
Safety and Hazards
Future Directions
The potential applications and future directions for this compound would likely depend on its physical and chemical properties, as well as its biological activity. It could potentially be explored for use in areas such as medicinal chemistry, materials science, or as a building block in synthetic chemistry .
properties
IUPAC Name |
5-(4-methyl-1,2,4-triazol-3-yl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-12-5-10-11-8(12)6-2-7(13)4-9-3-6/h2-5,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVLSKQTGPFHFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2=CC(=CN=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



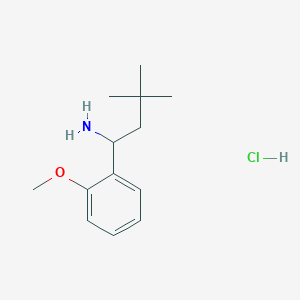
![methyl 2-amino-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoate](/img/structure/B1433059.png)

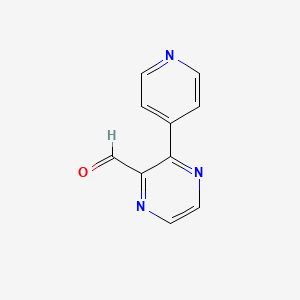

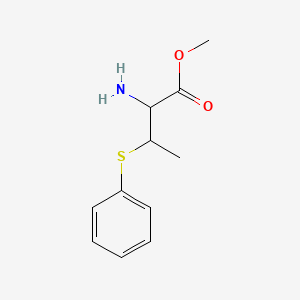
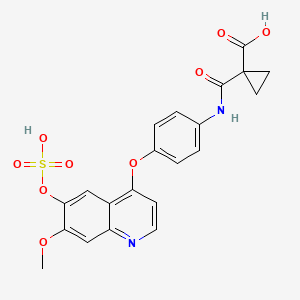
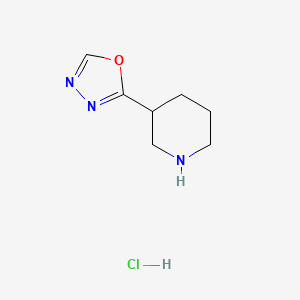
![1-[2-(2,4-Dimethylphenyl)sulfonylphenyl]piperazine](/img/structure/B1433075.png)
